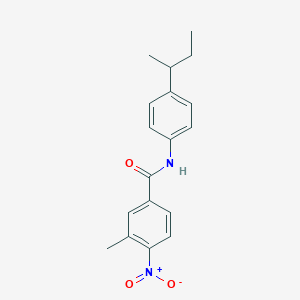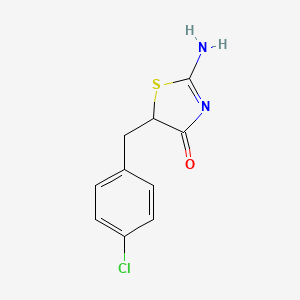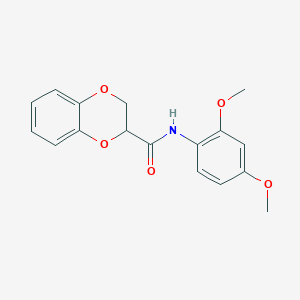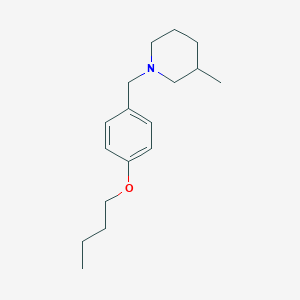
N-(4-sec-butylphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-3-methyl-4-nitrobenzamide, commonly known as Sb-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Sb-4 belongs to the class of benzamide derivatives and is known to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of Sb-4 is not fully understood, but studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Sb-4 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Sb-4 has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Studies have shown that Sb-4 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Moreover, Sb-4 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Sb-4 has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for in vitro and in vivo studies. Moreover, Sb-4 has been found to exhibit low toxicity, making it a safe compound for use in animal studies. However, Sb-4 has some limitations, including its low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Sb-4. One potential direction is to investigate the use of Sb-4 in combination with other compounds for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to fully understand the mechanism of action of Sb-4 and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for Sb-4 could lead to its wider use in scientific research.
In conclusion, Sb-4 is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and immunology. Its unique properties make it an ideal compound for further investigation, and future studies could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of Sb-4 involves the reaction of 4-sec-butylphenylamine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction yields Sb-4 as a yellow crystalline solid with a melting point of 132-134 °C.
Wissenschaftliche Forschungsanwendungen
Sb-4 has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and immunology. Studies have shown that Sb-4 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Sb-4 has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-12(2)14-5-8-16(9-6-14)19-18(21)15-7-10-17(20(22)23)13(3)11-15/h5-12H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABNICOZYSFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4891209.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)

![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)

![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)


![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)